

An In-depth Technical Guide to the Berninamycin B Biosynthetic Gene Cluster

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Compound of Interest

Compound Name: *Berninamycin B*

Cat. No.: *B15175449*

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Abstract

Berninamycin B is a potent thiopeptide antibiotic with significant activity against Gram-positive bacteria. Its complex molecular architecture, featuring a characteristic 35-membered macrocycle, is assembled through a sophisticated biosynthetic pathway encoded by the Berninamycin (ber) gene cluster. This technical guide provides a comprehensive overview of the ber biosynthetic gene cluster, detailing the genetic organization, the functions of the constituent genes, and the enzymatic cascade leading to the formation of **Berninamycin B**. Furthermore, this document outlines detailed experimental protocols for the heterologous expression of the ber gene cluster in surrogate hosts, a critical technique for production, characterization, and analogue generation. Quantitative data on the production of Berninamycin variants are presented in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key biosynthetic pathways and experimental workflows, offering a clear and concise reference for researchers in the field of natural product biosynthesis and drug development.

Introduction

Thiopeptide antibiotics represent a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) with potent antimicrobial properties. Berninamycin, produced by *Streptomyces bernensis*, is a notable member of this family, characterized by a unique 2-oxazolyl-3-thiazolyl-pyridine core embedded within a 35-atom macrocycle. The berninamycins,

including Berninamycin A and its analogue **Berninamycin B**, exhibit strong activity against a range of Gram-positive pathogens by inhibiting protein synthesis through binding to the 50S ribosomal subunit.

The increasing prevalence of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents and their biosynthetic pathways. Understanding the genetic and enzymatic basis of **Berninamycin B** biosynthesis offers opportunities for bioengineering novel derivatives with improved therapeutic properties. This guide serves as a technical resource for researchers aiming to study and manipulate the **Berninamycin B** biosynthetic machinery.

The Berninamycin (ber) Biosynthetic Gene Cluster

The **Berninamycin** biosynthetic gene cluster from *Streptomyces bernensis* spans approximately 12.9 kb and comprises 11 open reading frames (ORFs), designated berA through berJ. The organization and proposed function of each gene are summarized in Table 1.

Table 1: Genes of the Berninamycin B Biosynthetic Gene Cluster and Their Proposed Functions

Gene	Proposed Function
berA	Encodes the precursor peptide, BerA, which consists of a 31-amino acid leader peptide and a 16-amino acid core peptide.
berB	Lantipeptide-like dehydratase, involved in the dehydration of serine and threonine residues in the core peptide to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively.
berC	Lantipeptide-like dehydratase, works in conjunction with BerB for the installation of Dha and Dhb.
berD	Putative pyridine-forming enzyme, responsible for the formation of the central pyridine ring from dehydrated serine residues.
berE1	McbC-like dehydrogenase, involved in the formation of thiazole, oxazole, and methyloxazole heterocycles.
berE2	McbC-like dehydrogenase, works in conjunction with BerE1.
berG1	YcaO-type cyclodehydratase, involved in the formation of thiazole, oxazole, and methyloxazole heterocycles.
berG2	YcaO-type cyclodehydratase, works in conjunction with BerG1.
berH	Cytochrome P450 monooxygenase, responsible for the hydroxylation of a valine residue. The absence of this hydroxylation leads to the production of Berninamycin B instead of Berninamycin A.
berI	Peptidase, homologous to NocA and NosA, responsible for the cleavage of the C-terminal

end of the core peptide to generate the terminal amide.

berJ

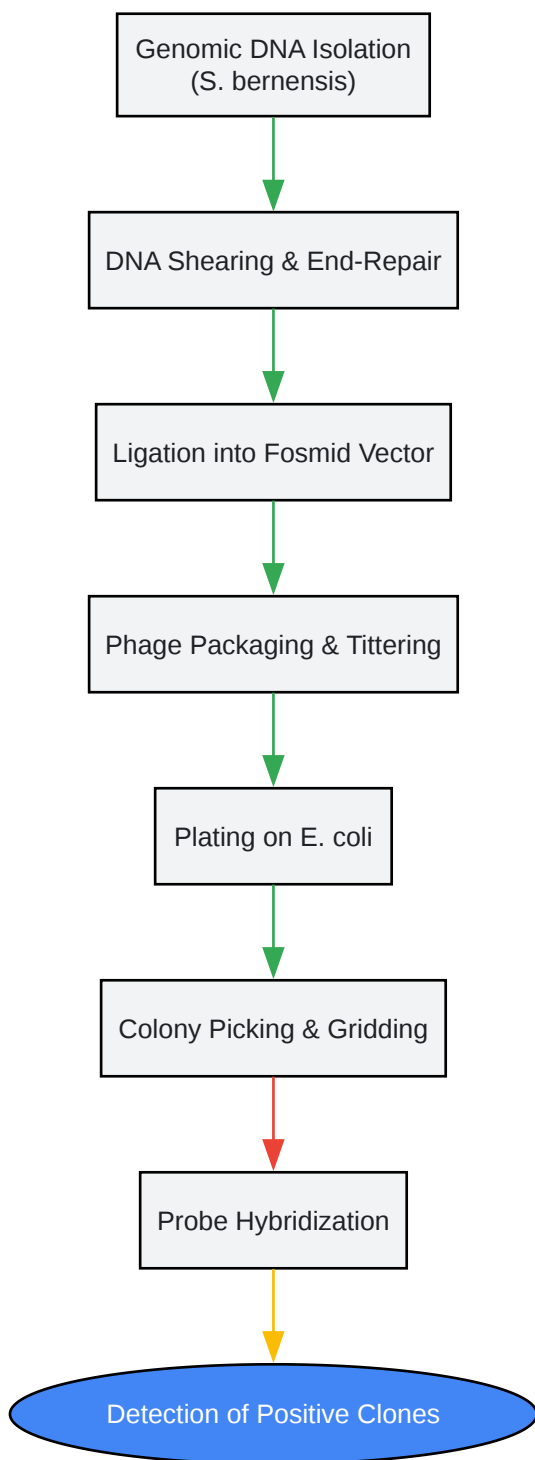
23S rRNA methyltransferase, provides self-resistance to the producing organism by methylating the ribosome.

Biosynthesis of Berninamycin B

The biosynthesis of **Berninamycin B** is a multi-step process initiated by the ribosomal synthesis of the precursor peptide, BerA. The N-terminal leader peptide of BerA serves as a recognition sequence for the modifying enzymes, guiding the post-translational modifications of the C-terminal core peptide.

The proposed biosynthetic pathway is as follows:

- **Dehydration:** The lantipeptide-like dehydratases, BerB and BerC, install multiple dehydroalanine (Dha) and dehydrobutyrine (Dhb) residues in the core peptide.
- **Heterocycle Formation:** The dehydrogenases (BerE1, BerE2) and cyclodehydratases (BerG1, BerG2) catalyze the formation of thiazole, oxazole, and methyloxazole rings from cysteine and dehydrated serine/threonine residues.
- **Pyridine Synthesis and Macrocyclization:** The BerD enzyme is proposed to catalyze the formation of the central pyridine ring, which is a key step that also leads to the macrocyclization of the peptide.
- **Leader Peptide Cleavage and C-terminal Amidation:** The BerI peptidase is thought to cleave a linear precursor to generate the C-terminal amide.
- **Hydroxylation (for Berninamycin A):** The cytochrome P450 enzyme, BerH, hydroxylates a valine residue. In the case of **Berninamycin B**, this hydroxylation does not occur.



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